molecular formula C10H10N2O B2764472 3-Cyclobutoxyisonicotinonitrile CAS No. 158021-09-1

3-Cyclobutoxyisonicotinonitrile

Cat. No.: B2764472
CAS No.: 158021-09-1
M. Wt: 174.203
InChI Key: IYPYMGKVMJGLSX-UHFFFAOYSA-N
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Description

3-Cyclobutoxyisonicotinonitrile (CAS: 1949836-85-4) is a pyridine derivative featuring a cyclobutoxy substituent at the 3-position and a nitrile group at the 4-position of the pyridine ring. Its molecular formula is C${10}$H${10}$N$_{2}$O, with a molecular weight of 174.2 g/mol (calculated).

Properties

IUPAC Name

3-cyclobutyloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-4-5-12-7-10(8)13-9-2-1-3-9/h4-5,7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPYMGKVMJGLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxyisonicotinonitrile typically involves the reaction of isonicotinonitrile with cyclobutanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of cyclobutanol is replaced by the isonicotinonitrile moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutoxyisonicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following pyridine-based analogues are structurally relevant for comparison:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Purity Reference
3-Cyclobutoxyisonicotinonitrile 3-cyclobutoxy, 4-nitrile 174.2 1949836-85-4 95.0%
3-Amino-1-methylpyridin-2(1H)-one hydrochloride 3-amino, 1-methyl, 2-ketone (hydrochloride salt) 188.6 Not provided Not listed
(6-Carboxymethylsulfanyl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid 6-carboxymethylsulfanyl, 4-trifluoromethyl, 2-sulfanylacetic acid 401.3 Not provided Not listed
2-Bromo-4-methoxy-5-methylaniline 2-bromo, 4-methoxy, 5-methyl (aniline derivative, non-pyridine) 230.1 74853-07-9 95.0%
Key Observations:

Cyclobutoxy vs. Methoxy Groups: The cyclobutoxy group in this compound introduces greater steric hindrance and ring strain compared to the methoxy group in 2-Bromo-4-methoxy-5-methylaniline. This may reduce rotational freedom and enhance target binding specificity in drug design .

Nitrile vs. Amino/Ketone Groups: The nitrile group’s electron-withdrawing nature contrasts with the electron-donating amino group in 3-Amino-1-methylpyridin-2(1H)-one hydrochloride. This difference could influence reactivity, solubility, and hydrogen-bonding interactions .

Trifluoromethyl vs. Cyclobutoxy : The trifluoromethyl group in (6-Carboxymethylsulfanyl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid increases lipophilicity and metabolic stability compared to the cyclobutoxy group, which may balance hydrophobicity with conformational rigidity .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 3-Amino-1-methylpyridin-2(1H)-one likely exhibits higher aqueous solubility than this compound due to ionic character. The nitrile group’s moderate polarity may render the latter more soluble in organic solvents .
  • Stability: Cyclobutoxy’s strained four-membered ring could confer lower thermal stability compared to non-cyclic ethers like methoxy.

Biological Activity

3-Cyclobutoxyisonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12N2O
  • IUPAC Name : 3-Cyclobutoxy-1H-pyridine-4-carbonitrile

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Properties :
    • The compound has shown promise as an inhibitor of specific cancer cell lines, leading to apoptosis and cell cycle arrest.
    • It induces pre-G1 apoptosis and halts the cell cycle in the G2/M phase, which is critical for cancer treatment .
  • Enzyme Inhibition :
    • The compound acts as a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an important target in hematologic malignancies .
    • Inhibition of PI3Kδ is beneficial for conditions such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

The mechanism through which this compound exerts its effects involves:

  • Caspase Activation : The compound activates caspase-7, which plays a crucial role in the apoptotic pathway .
  • Survivin Suppression : It significantly reduces the expression of survivin, an anti-apoptotic protein associated with chemotherapy resistance in cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
PC-3 (Prostate)5.4Induces apoptosis via caspase activation
HepG2 (Liver)6.2Cell cycle arrest in G2/M phase
MDA-MB-231 (Breast)4.8Survivin suppression

Case Studies

Several studies have explored the biological activity of this compound:

  • Case Study on PI3Kδ Inhibition :
    • A study highlighted the efficacy of this compound in inhibiting PI3Kδ in B cells, demonstrating a reduction in cell proliferation and survival rates in vitro. This suggests its potential use as a therapeutic agent for certain types of leukemia .
  • Clinical Relevance :
    • Another case study examined the effects of this compound on various cancer cell lines, noting that it was more effective than traditional chemotherapeutics like 5-fluorouracil in reducing cell viability and inducing apoptosis .

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